Methyl oct-1-en-3-yl carbonate Methyl oct-1-en-3-yl carbonate
Brand Name: Vulcanchem
CAS No.: 95151-36-3
VCID: VC19203433
InChI: InChI=1S/C10H18O3/c1-4-6-7-8-9(5-2)13-10(11)12-3/h5,9H,2,4,6-8H2,1,3H3
SMILES:
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

Methyl oct-1-en-3-yl carbonate

CAS No.: 95151-36-3

Cat. No.: VC19203433

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl oct-1-en-3-yl carbonate - 95151-36-3

Specification

CAS No. 95151-36-3
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name methyl oct-1-en-3-yl carbonate
Standard InChI InChI=1S/C10H18O3/c1-4-6-7-8-9(5-2)13-10(11)12-3/h5,9H,2,4,6-8H2,1,3H3
Standard InChI Key HZRJEXYAHMPECV-UHFFFAOYSA-N
Canonical SMILES CCCCCC(C=C)OC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl oct-1-en-3-yl carbonate belongs to the class of organic carbonates, which are esters derived from carbonic acid. Its structure comprises an oct-1-en-3-yl group (a seven-carbon chain with a terminal double bond at the first position) bonded to a methyl carbonate functional group (-O-C(=O)-O-CH₃). The IUPAC name, methyl oct-1-en-3-yl carbonate, reflects this arrangement .

The compound’s SMILES notation, CCCCCC(C=C)OC(=O)OC, provides a linear representation of its structure, highlighting the alkene (C=C) and carbonate (OC(=O)OC) groups . Computational models predict a bent geometry around the carbonate oxygen atoms, with the alkene group introducing steric constraints that influence reactivity.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS No.95151-36-3
Molecular FormulaC₁₀H₁₈O₃
Molecular Weight186.25 g/mol
InChI KeyHZRJEXYAHMPECV-UHFFFAOYSA-N

Physicochemical Characteristics

While experimental data on solubility and melting/boiling points are scarce, analogies to similar carbonates suggest moderate lipophilicity. The log P (octanol-water partition coefficient) is estimated to be ~2.5–3.0, indicating preferential solubility in organic solvents over water. The alkene group contributes to limited stability under acidic conditions, with hydrolysis likely occurring via nucleophilic attack at the carbonate carbonyl.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl oct-1-en-3-yl carbonate typically involves a two-step process:

  • Esterification: Reacting oct-1-en-3-ol with phosgene or a safer alternative (e.g., triphosgene) to form the corresponding chloroformate intermediate.

  • Methoxylation: Treating the intermediate with methanol in the presence of a base (e.g., pyridine) to yield the final carbonate.

Alternative routes utilize transesterification reactions, where a pre-formed carbonate (e.g., dimethyl carbonate) reacts with oct-1-en-3-ol under catalytic conditions. Acid catalysts like sulfuric acid or p-toluenesulfonic acid are employed to accelerate the reaction, though side reactions such as alkene polymerization may occur.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Chloroformate FormationOct-1-en-3-ol, triphosgene, CH₂Cl₂, 0°C65–70
MethoxylationIntermediate, MeOH, pyridine, rt80–85

Industrial Manufacturing

Industrial production leverages continuous flow reactors to enhance efficiency and purity. These systems minimize by-product formation through precise temperature and residence time control. Post-synthesis purification often involves fractional distillation or column chromatography, achieving >95% purity for research-grade material.

Reactivity and Chemical Transformations

Hydrolysis and Stability

The carbonate ester group is susceptible to hydrolysis, particularly under acidic or alkaline conditions. In aqueous HCl (pH < 4), the compound decomposes to oct-1-en-3-ol and carbon dioxide:
C10H18O3+H2OC8H15OH+CO2+CH3OH\text{C}_{10}\text{H}_{18}\text{O}_{3} + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_{15}\text{OH} + \text{CO}_2 + \text{CH}_3\text{OH}
This reactivity necessitates careful storage in anhydrous environments.

Alkene-Dependent Reactions

The terminal double bond participates in electrophilic additions. For example, reaction with bromine (Br₂) in CCl₄ yields a dibrominated derivative:
C10H18O3+Br2C10H18Br2O3\text{C}_{10}\text{H}_{18}\text{O}_{3} + \text{Br}_2 \rightarrow \text{C}_{10}\text{H}_{18}\text{Br}_2\text{O}_{3}
Such transformations expand its utility as a synthetic intermediate for halogenated compounds .

EndpointAssessmentSource
Acute Oral ToxicityLD₅₀ > 2000 mg/kg (rat)
Skin SensitizationPositive at 3% (Buehler test)
Ecotoxicity (LC₅₀)1.2 mg/L (Daphnia magna)

Applications and Future Directions

Current Uses

Methyl oct-1-en-3-yl carbonate is primarily employed in academic and industrial research as:

  • A model substrate for studying carbonate ester reactivity.

  • A precursor in the synthesis of flavor and fragrance ingredients.

Emerging Opportunities

Ongoing investigations explore its utility in polymer chemistry, where its alkene group could enable cross-linking in carbonate-based resins. Additionally, its potential as a green solvent alternative is under evaluation due to lower volatility compared to traditional carbonates.

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